
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the nitrogen atoms in the pyridazine ring and the sulfonamide group could result in the formation of hydrogen bonds. The chlorophenyl and dimethoxybenzene groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under certain conditions. For example, the pyridazine ring might undergo electrophilic substitution reactions, and the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the ability to form hydrogen bonds, and the overall shape and size of the molecule would all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Biological Potential and Enzyme Inhibition
Sulfonamide derivatives have been synthesized and characterized for their enzyme inhibition potential against key biological targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have shown significant enzyme inhibition, indicating potential therapeutic applications in conditions like Alzheimer's disease. For instance, novel Schiff bases of sulfonamides have demonstrated considerable enzyme inhibition, supported by molecular docking studies suggesting strong binding affinities (Kausar et al., 2019).
Antimicrobial and Antiproliferative Agents
Sulfonamide compounds have also been explored for their antimicrobial and antiproliferative activities. Derivatives with various biologically active moieties have been synthesized and showed promising cytotoxic activity against cancer cell lines and significant antimicrobial activity, highlighting their potential as effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
HIV-1 Infection Prevention
Research into methylbenzenesulfonamide derivatives has demonstrated their utility as potential targeting preparations in the prevention of human HIV-1 infection. These compounds offer a new approach to developing drugs for preventing HIV-1 transmission, indicating the broad scope of sulfonamide derivatives in therapeutic development (De-ju, 2015).
Antibacterial and Antifungal Activities
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Certain compounds among these derivatives exhibited strong activity against a range of anaerobic Gram-positive bacteria strains, indicating their potential as effective antibacterial and antifungal agents (Sławiński et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamides incorporating triazine moieties have been investigated for their inhibition of carbonic anhydrase isozymes, which are relevant in physiological processes and diseases. These studies have shown that such compounds can inhibit these enzymes with high potency, suggesting applications in managing conditions related to carbonic anhydrase activity (Garaj et al., 2005).
特性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-28-18-9-7-16(13-19(18)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPIJNDZWPJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


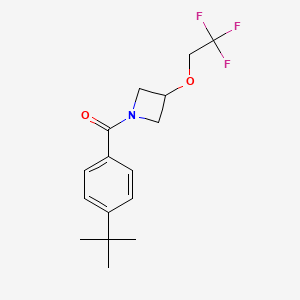
![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)
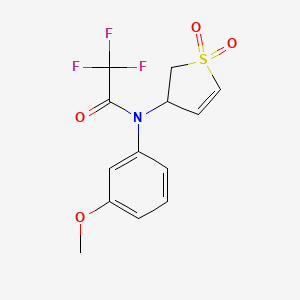
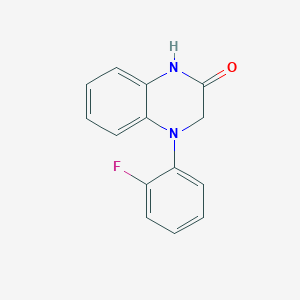
![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)
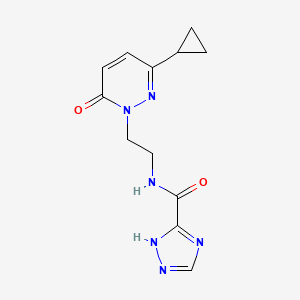
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)
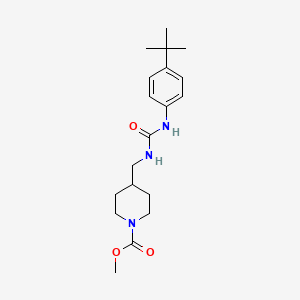
![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)
![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)

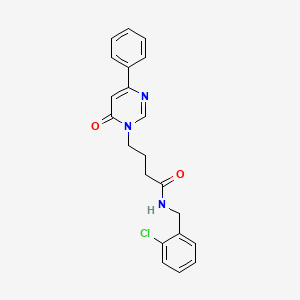
![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)